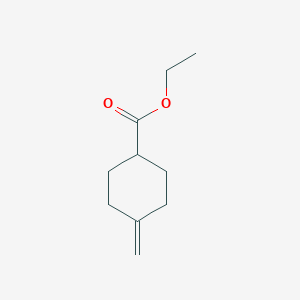

Ethyl 4-methylenecyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylidenecyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVGFWIRQAUWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569137 | |

| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-28-9 | |

| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylenecyclohexanecarboxylate

This guide provides a comprehensive overview of a robust synthetic route to Ethyl 4-methylenecyclohexanecarboxylate, a valuable building block in medicinal chemistry and materials science. The primary methodology detailed is the Wittig olefination of a commercially available precursor, Ethyl 4-oxocyclohexanecarboxylate. This document is intended for researchers and professionals in the fields of organic synthesis and drug development, offering not only procedural steps but also the underlying chemical principles and mechanistic insights.

Synthetic Strategy: A Retrosynthetic Analysis

The target molecule, this compound, can be efficiently synthesized by forming the exocyclic double bond. A retrosynthetic analysis points to the Wittig reaction as an ideal approach, disconnecting the carbon-carbon double bond to reveal a carbonyl precursor and a phosphorus ylide. This strategy is outlined below:

Caption: Retrosynthetic analysis for this compound.

The Precursor: Ethyl 4-oxocyclohexanecarboxylate

The starting material for this synthesis is Ethyl 4-oxocyclohexanecarboxylate. It is a commercially available compound that can be procured from various chemical suppliers.[1][2] For laboratories preferring to synthesize this precursor in-house, a common method is the Dieckmann condensation of a 1,7-diester, such as diethyl heptanedioate, followed by alkylation and other modifications if necessary.[3][4][5] The Dieckmann condensation is a reliable intramolecular reaction for forming cyclic β-keto esters.[4][5][6]

Table 1: Properties of Ethyl 4-oxocyclohexanecarboxylate

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 150-152 °C / 40 mmHg |

| Density | 1.068 g/mL at 25 °C |

Preparation of the Wittig Reagent: Methyltriphenylphosphonium Bromide

The key reagent for the olefination is the phosphorus ylide, which is generated in situ from its corresponding phosphonium salt. Methyltriphenylphosphonium bromide is the precursor for the required methylenetriphenylphosphorane.

Synthesis of Methyltriphenylphosphonium Bromide

This phosphonium salt is prepared via a nucleophilic substitution reaction between triphenylphosphine and methyl bromide.[7]

Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

-

Setup: In a pressure bottle, dissolve triphenylphosphine (0.21 mol) in dry benzene (45 mL).

-

Addition of Methyl Bromide: Cool the bottle in an ice-salt bath and add condensed methyl bromide (0.29 mol).

-

Reaction: Seal the bottle and allow it to stand at room temperature for 2 days.

-

Isolation: The product, methyltriphenylphosphonium bromide, will precipitate as a white solid. Collect the solid by filtration, wash with hot benzene, and dry under vacuum.

The Core Synthesis: Wittig Olefination

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound.

Mechanism of the Wittig Reaction

The mechanism involves two main stages:

-

Ylide Formation: A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the methyltriphenylphosphonium bromide, forming the nucleophilic ylide, methylenetriphenylphosphorane.

-

Reaction with Ketone: The ylide attacks the electrophilic carbonyl carbon of Ethyl 4-oxocyclohexanecarboxylate. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Ylide:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (0.10 mol).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) and stir to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (0.10 mol) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with the Ketone:

-

In a separate flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (0.09 mol) in anhydrous THF (50 mL).

-

Add the ketone solution to the ylide solution at 0 °C via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization of this compound

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~4.7 ppm (s, 2H, C=CH₂), δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~2.3-2.5 ppm (m, 1H, -CH(C=O)-), δ ~1.9-2.2 ppm (m, 4H, cyclohexane-CH₂), δ ~1.5-1.8 ppm (m, 4H, cyclohexane-CH₂), δ ~1.2 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~175 ppm (C=O, ester), δ ~148 ppm (C=CH₂), δ ~109 ppm (=CH₂), δ ~60 ppm (-OCH₂-), δ ~40-45 ppm (-CH(C=O)-), δ ~30-35 ppm (cyclohexane-CH₂), δ ~14 ppm (-CH₃) |

| IR (cm⁻¹) | ~3070 (C-H stretch, sp²), ~2930, 2860 (C-H stretch, sp³), ~1735 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1180 (C-O stretch) |

| MS (m/z) | M⁺ at 182.13, characteristic fragments at 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺) |

Conclusion

The synthesis of this compound can be reliably achieved through a Wittig reaction, a cornerstone of modern organic synthesis. This guide provides a detailed, scientifically grounded framework for its preparation, from the synthesis of the necessary Wittig reagent to the final olefination reaction and characterization of the product. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this and similar molecules for their research endeavors.

References

- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synarchive.com [synarchive.com]

- 7. Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Wittig reaction for Ethyl 4-methylenecyclohexanecarboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methylenecyclohexanecarboxylate via the Wittig Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound from ethyl 4-oxocyclohexanecarboxylate. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring both methodological robustness and a deeper understanding of the core chemistry. The protocol is structured to be self-validating, with an emphasis on the principles that ensure a high-yield, high-purity outcome.

Foundational Principles: The Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, its primary strategic advantage is the unambiguous placement of the carbon-carbon double bond, a level of control that alternative methods like alcohol dehydration often fail to provide.[1][4][5] In the synthesis of this compound, the Wittig reaction offers a superior method for installing an exocyclic methylene group, avoiding the formation of more stable, endocyclic alkene isomers that would likely result from other elimination pathways.[4][6]

The reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane).[7] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which ensures the reaction is essentially irreversible.[5][8]

The Reaction Mechanism

The synthesis is achieved in two primary stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.

-

Ylide Formation : The process begins with the deprotonation of an alkyltriphenylphosphonium salt using a strong base. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the salt of choice. The hydrogens on the carbon adjacent to the positively charged phosphorus are acidic enough to be removed by a potent base like n-butyllithium (n-BuLi), yielding the nucleophilic ylide, methylenetriphenylphosphorane.[4][9]

-

Olefination : The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of ethyl 4-oxocyclohexanecarboxylate. This is believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[2][3][5][10] This strained intermediate rapidly and irreversibly decomposes, breaking the carbon-phosphorus and carbon-oxygen single bonds to form a new carbon-carbon double bond (the desired alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[4][8]

Caption: Figure 1: Wittig Reaction Mechanism

Experimental Design & Protocols

Success in this synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen, as both the strong base (n-BuLi) and the resulting phosphorus ylide are highly reactive and sensitive.

Reagent & Product Overview

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | Solid |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Solution |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Liquid |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid |

| Product: this compound | C₁₀H₁₆O₂ | 168.23 | Liquid |

Detailed Synthesis Workflow

The following protocol is divided into three critical stages: in-situ preparation of the Wittig reagent, the olefination reaction, and finally, product workup and purification.

Caption: Figure 2: Experimental Workflow

Protocol Part 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

-

Causality : This stage must be performed under strictly anhydrous and inert conditions. n-Butyllithium is a powerful base that reacts violently with water, and the ylide product is also moisture-sensitive. An inert atmosphere (argon or nitrogen) prevents degradation by atmospheric oxygen and moisture.[1]

-

Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. The glassware must be thoroughly dried beforehand (e.g., oven-dried or flame-dried under vacuum).

-

Reagents : Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

-

Solvent : Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

-

Cooling : Cool the suspension to 0 °C in an ice-water bath with continuous stirring. This is critical to control the exothermic nature of the deprotonation reaction.

-

Deprotonation : Slowly add n-butyllithium solution (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) dropwise to the suspension via syringe over 15-20 minutes.

-

Ylide Formation : A distinct color change to a deep yellow or orange-red signifies the formation of the ylide.[1] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional hour at room temperature to ensure complete formation of the reagent.

Protocol Part 2: Wittig Reaction with Ethyl 4-oxocyclohexanecarboxylate

-

Causality : The ketone is added slowly at a reduced temperature to manage the reaction's exothermicity and prevent potential side reactions. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid unnecessary degradation of the product over extended reaction times.

-

Substrate Preparation : In a separate, dry flask under an inert atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Addition : Cool the freshly prepared ylide solution back to 0 °C. Slowly add the ketone solution to the ylide via a cannula or syringe.

-

Reaction : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitoring : Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by TLC, using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

Protocol Part 3: Workup and Purification

-

Causality : The primary challenge in a Wittig workup is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide. While some of the oxide may precipitate, a significant amount remains in solution. Silica gel column chromatography is the definitive method for isolating the non-polar alkene product from the more polar phosphine oxide.[1]

-

Quenching : Upon reaction completion (as determined by TLC), cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]

-

Washing : Combine the organic layers and wash once with water, followed by one wash with brine to aid in the removal of residual water.[1]

-

Drying & Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

-

Purification : Purify the crude residue by silica gel column chromatography. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration), to effectively separate the alkene from the triphenylphosphine oxide.

-

Final Product : Collect the relevant fractions, confirm purity by TLC, and concentrate under reduced pressure to obtain pure this compound as a liquid.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

| Spectroscopic Data (Expected) | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.65 (s, 2H, =CH₂), δ 4.12 (q, 2H, -OCH₂CH₃), δ 2.5-1.8 (m, 9H, cyclohexyl protons), δ 1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (-C=O), δ ~148 (=C(CH₂)₂), δ ~108 (=CH₂), δ ~60 (-OCH₂-), δ ~40-25 (cyclohexyl carbons), δ ~14 (-CH₃) |

| IR (neat, cm⁻¹) | ~3075 (=C-H stretch), ~2930 (C-H stretch), ~1730 (C=O ester stretch), ~1650 (C=C stretch), ~890 (=CH₂ out-of-plane bend) |

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. benchchem.com [benchchem.com]

- 6. chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

Ethyl 4-oxocyclohexanecarboxylate: A Keystone Precursor for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 4-oxocyclohexanecarboxylate, a seemingly simple bifunctional molecule, has emerged as a cornerstone precursor for the construction of a diverse array of complex molecular architectures.[1][2][3] Its rigid cyclohexanone framework, coupled with the readily transformable ethyl ester, provides a versatile platform for introducing molecular complexity and chirality. This guide aims to provide an in-depth technical overview of Ethyl 4-oxocyclohexanecarboxylate, from its fundamental properties to its application in the synthesis of high-value compounds, supported by field-proven insights and detailed protocols.

Physicochemical Properties and Handling

Ethyl 4-oxocyclohexanecarboxylate is a colorless to pale yellow liquid with a faint ester-like odor.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and ether.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Ethyl 4-oxocyclohexanecarboxylate

| Property | Value | Source |

| CAS Number | 17159-79-4 | [4] |

| Molecular Formula | C₉H₁₄O₃ | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 150-152 °C at 40 mmHg | [5] |

| Density | 1.068 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.461 | [5] |

| Flash Point | >110 °C | [6] |

From a safety perspective, Ethyl 4-oxocyclohexanecarboxylate is considered to have low acute toxicity; however, it can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Synthesis of Ethyl 4-oxocyclohexanecarboxylate

The most common laboratory and industrial synthesis of Ethyl 4-oxocyclohexanecarboxylate involves the oxidation of ethyl cyclohexanecarboxylate.[1] Another route is the esterification of 4-oxocyclohexanecarboxylic acid.[7]

Protocol 1: Synthesis via Esterification of 4-Oxocyclohexanecarboxylic Acid

This protocol describes a straightforward and high-yielding synthesis of Ethyl 4-oxocyclohexanecarboxylate from its corresponding carboxylic acid.

Reaction Scheme:

Caption: Esterification of 4-Oxocyclohexanecarboxylic acid.

Step-by-Step Methodology:

-

To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 g, 6.41 mmol) in ethanol (10 mL), add thionyl chloride (0.56 mL, 7.69 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the volatiles under reduced pressure.

-

Dissolve the crude material in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Ethyl 4-oxocyclohexanecarboxylate. This method typically affords the product in high yield (around 84%).

The Versatility of Ethyl 4-oxocyclohexanecarboxylate in Synthesis

The synthetic utility of Ethyl 4-oxocyclohexanecarboxylate stems from the orthogonal reactivity of its ketone and ester functionalities. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable building block in medicinal chemistry and natural product synthesis.[2][8]

Key Transformations and Applications

The following sections detail key reactions and provide illustrative protocols for the transformation of Ethyl 4-oxocyclohexanecarboxylate into valuable intermediates and final products.

Reductive amination of the ketone moiety is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in a vast number of pharmaceuticals.

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Application Example: Synthesis of Tranexamic Acid

Tranexamic acid, an important antifibrinolytic agent, can be synthesized from Ethyl 4-oxocyclohexanecarboxylate. The synthesis involves the formation of a cyanohydrin, followed by dehydration, saponification, and finally, reductive amination and hydrogenation.[9]

Synthetic Pathway to Tranexamic Acid:

Caption: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexanecarboxylate.

Protocol 2: Synthesis of Tranexamic Acid Intermediate

This protocol outlines the initial steps in the synthesis of Tranexamic acid from Ethyl 4-oxocyclohexanecarboxylate.

Step-by-Step Methodology:

-

Cyanohydrin Formation: Convert Ethyl 4-oxocyclohexanecarboxylate to its cyanohydrin by reacting it with sodium cyanide.[9]

-

Dehydration: Dehydrate the resulting cyanohydrin using phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[9]

-

Saponification: Saponify the ester using methanolic potassium hydroxide to obtain 4-cyanocyclohex-3-ene-1-carboxylic acid.[9]

-

Reductive Amination and Hydrogenation: Subject the carboxylic acid to reductive amination with methanolic ammonium hydroxide over a Raney nickel catalyst, followed by catalytic hydrogenation over palladium on carbon to yield a mixture of cis and trans isomers of 4-aminomethylcyclohexane-1-carboxylic acid.[9]

-

Isolation: The final pure tranexamic acid (trans-isomer) is obtained through recrystallization.[9]

The Wittig reaction provides a reliable method for converting the ketone functionality into an exocyclic double bond, a common motif in natural products and bioactive molecules.

Protocol 3: General Procedure for Wittig Reaction

This protocol provides a general guideline for performing a Wittig reaction on a cyclohexanone derivative.

Step-by-Step Methodology:

-

Ylide Preparation: Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.

-

Reaction with Ketone: Add a solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

The Grignard reaction allows for the formation of new carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of tertiary alcohols. The ester group can also react with an excess of the Grignard reagent.

Reaction Selectivity with Grignard Reagents:

Caption: Grignard reaction pathways.

Protocol 4: Selective Grignard Addition to the Ketone

This protocol details the selective addition of a Grignard reagent to the more reactive ketone functionality.

Step-by-Step Methodology:

-

Dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous ether (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of the Grignard reagent (e.g., methylmagnesium bromide) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in the Synthesis of Key Pharmaceutical Targets

The versatility of Ethyl 4-oxocyclohexanecarboxylate has been leveraged in the synthesis of several important pharmaceutical agents.

-

Dopamine Agonists: This precursor is employed in the synthesis of various dopamine agonists, which are crucial in the treatment of neurological disorders such as Parkinson's disease.[10] The synthesis often involves the transformation of the ketone and ester functionalities to introduce the necessary pharmacophoric elements.

-

Tetracyclic Diterpenes: The rigid cyclohexane framework of Ethyl 4-oxocyclohexanecarboxylate serves as a valuable starting point for the construction of the complex polycyclic skeletons of tetracyclic diterpenes, a class of natural products with diverse biological activities.[10]

Conclusion: A Versatile and Indispensable Synthetic Tool

Ethyl 4-oxocyclohexanecarboxylate stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a multitude of complex and biologically relevant molecules. The strategic application of this building block can significantly streamline synthetic routes, enabling the efficient production of pharmaceuticals and other high-value chemical entities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this indispensable synthetic tool.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]

- 4. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 6. Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4 [sigmaaldrich.com]

- 7. Ethyl 4-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]

spectroscopic data of Ethyl 4-methylenecyclohexanecarboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-methylenecyclohexanecarboxylate

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile grounded in first principles of spectroscopy and comparative data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational data necessary for substance identification, structural elucidation, and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₆O₂, Molar Mass: 168.23 g/mol ) is a cyclic ester featuring a cyclohexane ring with two key functional groups: an ethyl ester and an exocyclic methylene group.[1] These features dictate its unique spectroscopic fingerprint.

The structural attributes that are central to our spectroscopic analysis are:

-

The Ethyl Ester Group (-COOCH₂CH₃): This group will produce characteristic signals in all spectroscopic methods, notably a strong carbonyl (C=O) stretch in the IR spectrum and distinct quartet and triplet signals in the ¹H NMR spectrum.

-

The Exocyclic Methylene Group (=CH₂): The olefinic protons and carbons of this group will appear in specific regions of the NMR spectra, and the C=C bond will show a characteristic IR absorption.

-

The Cyclohexane Ring: The aliphatic protons and carbons of the ring will generate a series of complex signals in the NMR spectra, with their chemical shifts influenced by the neighboring functional groups.

Below is the chemical structure with atom numbering for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound with key carbons numbered.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (see Figure 1) | Rationale |

|---|---|---|---|---|

| ~4.70 | Singlet (s) | 2H | =CH₂ (C11) | Olefinic protons are significantly deshielded and appear as a singlet due to the absence of adjacent protons. |

| ~4.12 | Quartet (q) | 2H | -O-CH₂-CH₃ (C9) | Protons on the carbon adjacent to the ester oxygen are deshielded. The signal is split into a quartet by the three neighboring methyl protons. |

| ~2.30 | Multiplet (m) | 1H | -CH-(C=O) (C1) | The proton on the carbon bearing the ester group is deshielded by the carbonyl. |

| ~2.20 - 2.00 | Multiplet (m) | 4H | Cyclohexane -CH₂- (C3, C5) | Protons adjacent to the sp² carbon (C4) are slightly deshielded. |

| ~1.90 - 1.70 | Multiplet (m) | 4H | Cyclohexane -CH₂- (C2, C6) | Aliphatic protons on the cyclohexane ring. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (C10) | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment (see Figure 1) | Rationale |

|---|---|---|

| ~175 | C=O (Ester, C7) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield shift. |

| ~148 | =C< (Cyclohexane, C4) | The quaternary sp² carbon of the double bond. |

| ~109 | =CH₂ (Methylene, C11) | The sp² carbon of the exocyclic methylene group. |

| ~60.5 | -O-CH₂-CH₃ (C9) | The carbon of the ethyl group attached to the ester oxygen. |

| ~45 | -CH-(C=O) (C1) | The methine carbon alpha to the ester carbonyl. |

| ~35 | Cyclohexane -CH₂- (C3, C5) | Carbons adjacent to the sp² carbon (C4). |

| ~28 | Cyclohexane -CH₂- (C2, C6) | Aliphatic carbons on the cyclohexane ring. |

| ~14.3 | -O-CH₂-CH₃ (C10) | The terminal methyl carbon of the ethyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Rationale |

|---|---|---|

| ~3075 | C-H stretch (sp²) | Characteristic C-H stretching for the olefinic protons of the =CH₂ group. |

| ~2930, 2860 | C-H stretch (sp³) | C-H stretching vibrations from the ethyl group and the cyclohexane ring.[2] |

| ~1735 | C=O stretch (Ester) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated ester.[2] |

| ~1650 | C=C stretch | Absorption due to the carbon-carbon double bond of the methylene group. |

| ~1170 | C-O stretch | Strong C-O single bond stretching vibration of the ester group.[2] |

| ~890 | =C-H bend | Out-of-plane bending (wag) for the =CH₂ group, which is characteristic of a disubstituted alkene. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular weight of the compound [C₁₀H₁₆O₂]⁺.[1]

-

Key Fragmentation Patterns: The structure is expected to undergo characteristic fragmentation pathways for esters and cyclic alkanes.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 140 | [M - C₂H₄]⁺ | Loss of ethene via a McLafferty-type rearrangement is possible, though less common for ethyl esters. |

| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters. |

| 95 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group, resulting in a methylenecyclohexyl cation. |

| 81 | [C₆H₉]⁺ | A common fragment for cyclohexene derivatives, likely resulting from retro-Diels-Alder or other ring fragmentations. |

| 45 | [OCH₂CH₃]⁺ | The ethoxy cation. |

| 29 | [CH₂CH₃]⁺ | The ethyl cation. |

Caption: Predicted fragmentation of the molecular ion in mass spectrometry.

Experimental Protocols for Spectroscopic Analysis

While the data presented is predictive, the following are generalized, field-proven methodologies for acquiring high-quality spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.[3]

-

Data Acquisition (¹H NMR): A standard single-pulse experiment should be used. Typically, 16-64 scans are acquired to ensure a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): A proton-decoupled pulse program is standard. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-650 cm⁻¹.[2]

-

Data Processing: The final spectrum is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.[2]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Interpretation: The output is a mass spectrum that plots the relative abundance of ions against their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern aids in structural confirmation.[3]

References

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methylenecyclohexanecarboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, offers a detailed interpretation of the molecule's spectral features, and presents standardized protocols for data acquisition and analysis. Our approach is grounded in established scientific principles to ensure technical accuracy and practical utility.

In the field of organic chemistry, the precise determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as one of the most powerful and widely used analytical techniques for this purpose.[1] It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule.

This compound (C₁₀H₁₆O₂) is a valuable building block in organic synthesis.[2][3] Its cyclic structure, featuring an exocyclic double bond and an ethyl ester group, presents a rich and illustrative case for ¹H NMR analysis. This guide will dissect its spectrum to demonstrate how fundamental NMR principles are applied to confirm its complex structure.

Foundational Principles of ¹H NMR Spectroscopy

A comprehensive interpretation of a ¹H NMR spectrum relies on understanding four key parameters: chemical shift, integration, spin-spin coupling, and coupling constants.

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is its chemical shift. It indicates the electronic environment of a proton. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher ppm value (downfield).[1][4] Conversely, electron-donating groups "shield" the proton, shifting its signal to a lower ppm value (upfield). Tetramethylsilane (TMS) is the common reference standard, set at 0 ppm.[1]

-

Integration: The area under an NMR signal is proportional to the number of protons that generate the signal.[1][5] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the magnetic fields of non-equivalent protons on adjacent atoms. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet).[5][6] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in a signal being split into 'n+1' peaks.[1][6]

-

Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[6] J-values are independent of the spectrometer's magnetic field strength and provide critical information about the connectivity and stereochemical relationships between coupled protons.

Structural Analysis and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's symmetry and functional groups, we can distinguish several sets of chemically non-equivalent protons, as labeled in the structure below.

Caption: Molecular structure with non-equivalent protons labeled.

Predicted ¹H NMR Spectrum and Signal Assignments

Based on the structure, we can predict the characteristics of each signal in the ¹H NMR spectrum. The data is summarized in the table below, followed by a detailed explanation for each assignment.

| Proton Label | Proton Type | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |

| Hₘ | Ethyl (-CH₃) | 3H | ~ 1.25 | Triplet (t) | Hₖ |

| Hₖ | Ethyl (-O-CH₂-) | 2H | ~ 4.12 | Quartet (q) | Hₘ |

| Hₐ | Methine (-CH-COO) | 1H | ~ 2.3 - 2.5 | Multiplet (m) | Hₑ |

| Hₑ | Ring CH₂ (α to ester) | 4H | ~ 1.8 - 2.1 | Multiplet (m) | Hₐ, Hբ |

| Hբ | Ring CH₂ (α to =C) | 4H | ~ 2.2 - 2.4 | Multiplet (m) | Hₑ |

| Hₒ | Vinylic (=CH₂) | 2H | ~ 4.70 | Singlet (s) or narrow multiplet | - |

Detailed Signal Analysis

-

Ethyl Group Protons (Hₘ and Hₖ):

-

Hₘ (-CH₃): These three equivalent protons are on a carbon adjacent to a CH₂ group. According to the n+1 rule (n=2), their signal will be a triplet . Being part of a standard ethyl ester, their chemical shift is expected around 1.25 ppm .

-

Hₖ (-OCH₂-): These two protons are adjacent to an oxygen atom, which strongly deshields them, shifting their signal significantly downfield to approximately 4.12 ppm . They are coupled to the three Hₘ protons, resulting in a quartet (n=3, n+1=4).

-

-

Vinylic Protons (Hₒ):

-

The two protons of the exocyclic methylene group (=CH₂) are in the alkene region of the spectrum.[7] They are chemically equivalent and have no vicinal proton neighbors, so they are expected to appear as a sharp singlet at around 4.70 ppm . Long-range coupling to the Hբ protons might cause slight broadening of the peak.

-

-

Cyclohexane Ring Protons (Hₐ, Hₑ, Hբ):

-

The cyclohexane ring protons present a more complex scenario due to the chair conformation and the presence of axial and equatorial positions. This leads to overlapping signals, and they typically appear as complex multiplets .

-

Hₐ (Methine): This single proton is on the carbon attached to the electron-withdrawing ester group, causing a downfield shift relative to other ring protons. It is coupled to four neighboring Hₑ protons, leading to a complex multiplet, predicted in the 2.3 - 2.5 ppm range.

-

Hբ (Allylic): These four protons are on the carbons adjacent to the double bond (allylic position). This deshields them, placing their signal in the 2.2 - 2.4 ppm region. They will appear as a complex multiplet due to coupling with the Hₑ protons.

-

Hₑ (Methylene): These four protons are adjacent to both the Hₐ and Hբ positions. Their chemical environment is less deshielded than the other ring protons, so they are expected to appear further upfield as a complex multiplet in the 1.8 - 2.1 ppm range.

-

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, adherence to a standardized protocol is essential.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm for a standard ¹H spectrum).

-

Apply a standard 90° pulse sequence.

-

Acquire the Free Induction Decay (FID) signal over a sufficient number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative areas under the peaks.

-

Caption: Standardized workflow for ¹H NMR spectroscopy.

A Systematic Approach to Spectral Interpretation

Interpreting a ¹H NMR spectrum is a logical process of piecing together structural fragments based on the available data.

Caption: Logical flow for ¹H NMR spectral interpretation.

-

Count the Signals: The spectrum of this compound should show 6 distinct signals, corresponding to the Hₘ, Hₖ, Hₐ, Hₑ, Hբ, and Hₒ proton sets.

-

Analyze Chemical Shifts: The downfield signals at ~4.70 ppm (Hₒ) and ~4.12 ppm (Hₖ) strongly suggest the presence of vinylic and ester (-OCH₂-) protons, respectively. The upfield triplet at ~1.25 ppm (Hₘ) is characteristic of an ethyl group's methyl protons. The remaining signals between 1.8 and 2.5 ppm are typical for protons on a cyclohexane ring.[7]

-

Measure Integrals: The relative integration ratios should be 3 (Hₘ) : 2 (Hₖ) : 1 (Hₐ) : 4 (Hₑ) : 4 (Hբ) : 2 (Hₒ). Verifying these ratios confirms the number of protons in each environment.

-

Analyze Splitting Patterns: The classic triplet-quartet pattern for Hₘ and Hₖ confirms the presence of an ethyl group. The singlet for Hₒ confirms the isolated =CH₂ group. The complex multiplets for Hₐ, Hₑ, and Hբ confirm the rigid, coupled system of the cyclohexane ring.

-

Assemble Fragments: By combining the identified fragments—an ethyl ester group, a cyclohexane ring, and an exocyclic methylene group—the full structure of this compound can be confidently assembled and verified.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent model for demonstrating the power of NMR spectroscopy in modern chemical analysis. Through a systematic evaluation of chemical shifts, signal integrations, and spin-spin coupling patterns, one can unambiguously confirm the molecule's intricate structure. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to apply when elucidating the structures of novel organic compounds, ensuring both accuracy and confidence in their results.

References

Introduction: The Role of ¹³C NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-methylenecyclohexanecarboxylate

This guide provides a comprehensive analysis of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR for structural elucidation. The content herein moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, reflecting field-proven insights into experimental design and data interpretation.

This compound is a molecule of interest due to its substituted cyclohexane framework, a common motif in pharmacologically active compounds. Its structure presents several distinct carbon environments: an ester, an exocyclic double bond, and a saturated carbocyclic ring. ¹³C NMR spectroscopy is an exceptionally powerful tool for unambiguously confirming the carbon skeleton of such molecules.[1][2] Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR spectra, particularly with proton decoupling, typically display a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.[3]

This guide will detail the process of acquiring and interpreting the ¹³C NMR spectrum of the title compound, providing a robust framework for its structural verification.

Foundational Principles: Structure and Chemical Shift

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[4] In this compound, key structural features dictate the expected chemical shifts:

-

Ester Group: The carbonyl carbon (C=O) is significantly deshielded by the two adjacent oxygen atoms and will appear far downfield. The O-CH₂ carbon is also deshielded by the attached oxygen.

-

Exocyclic Double Bond: The sp² hybridized carbons of the methylene group (=CH₂) and the quaternary ring carbon (C=) will resonate in the characteristic alkene region (typically 100-150 ppm).[1]

-

Cyclohexane Ring: The sp³ hybridized carbons of the ring will appear in the aliphatic region. Their specific shifts are influenced by their proximity to the electron-withdrawing ester group and the π-system of the double bond, as well as their stereochemical relationship within the ring.[5][6]

The molecular structure with a proposed numbering system for the carbons is visualized below.

Figure 1: Structure of this compound with carbon numbering.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol describes the acquisition of a standard proton-decoupled ¹³C NMR spectrum, a fundamental experiment for structural analysis. The causality behind each step is explained to ensure a self-validating and robust methodology.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm which can be used for spectral calibration.[7]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the instrument's probe (typically 4-5 cm).

Step 2: Instrument Setup and Calibration (Bruker Example)

-

Insertion & Locking: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium signal from the CDCl₃ to stabilize the magnetic field against drift, which is critical for long acquisition times common in ¹³C NMR.

-

Tuning and Matching: Execute an automatic tune and match procedure (e.g., atma on a Bruker system).[8] This step is crucial as it matches the impedance of the NMR probe to the transmitter and receiver for maximum signal transmission and sensitivity.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[9] Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.

Step 3: Data Acquisition

-

Experiment Selection: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[9] This pulse program uses a 30° pulse angle, which allows for faster repetition rates compared to a 90° pulse, and includes broadband proton decoupling.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to ~240-250 ppm to ensure all carbon signals, from aliphatic to carbonyl carbons, are captured.[10]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a delay of 1-2 seconds.[9] This delay allows for partial relaxation of the carbon nuclei between pulses. While standard ¹³C spectra are not strictly quantitative, this delay helps in detecting quaternary carbons, which have longer relaxation times.[3]

-

-

Initiate Acquisition: Start the experiment by typing zg.[10]

Step 4: Data Processing

-

Fourier Transform: After acquisition, the Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (efp).

-

Phase Correction: Manually or automatically correct the phase of the spectrum (apk) to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift (~77.16 ppm).[8]

The following diagram illustrates the experimental workflow.

Figure 2: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 8 distinct signals, as the plane of symmetry passing through C1 and C4 renders the pairs C2/C6 and C3/C5 chemically equivalent.

The predicted chemical shifts are summarized in the table below, followed by a detailed justification for each assignment.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C8 (C=O) | 174-176 | Carbonyl carbon of an ester, highly deshielded by two electronegative oxygen atoms.[4] |

| C4 (C=) | 145-150 | Quaternary sp² carbon of the exocyclic double bond. Less shielded than C7 as it is more substituted.[2] |

| C7 (=CH₂) | 105-110 | Terminal sp² carbon of the methylene group. Shielded relative to C4.[2] |

| C9 (O-CH₂) | 60-62 | Aliphatic carbon directly attached to the ester oxygen, causing significant deshielding.[11] |

| C1 (CH) | 40-45 | Methine carbon alpha to the electron-withdrawing ester group, causing moderate deshielding. |

| C3, C5 (CH₂) | 30-35 | Aliphatic carbons beta to the double bond and gamma to the ester group. |

| C2, C6 (CH₂) | 25-30 | Aliphatic carbons alpha to the ester-bearing carbon (C1) and allylic to the double bond.[7] |

| C10 (CH₃) | 14-15 | Terminal methyl carbon of the ethyl group, located in a typical high-field aliphatic region.[11] |

Justification of Assignments:

-

Downfield Region (δ > 100 ppm): This region contains the sp² and carbonyl carbons. The ester carbonyl (C8 ) is unambiguously the most downfield signal (~175 ppm).[4] The two alkene carbons, C4 and C7 , are next. The quaternary carbon C4 is expected around 145-150 ppm, while the terminal methylene carbon C7 will be significantly more shielded, appearing around 105-110 ppm.[2]

-

Midfield Region (δ 50-80 ppm): The only peak expected here is from C9 , the methylene carbon of the ethyl ester group. Its direct attachment to an oxygen atom shifts it downfield to ~60 ppm.[11]

-

Upfield (Aliphatic) Region (δ < 50 ppm): This region contains the remaining five sp³ carbons.

-

C1 , the methine carbon bearing the ester group, will be the most deshielded of the ring carbons due to the inductive effect of the carboxyl group, placing it around 40-45 ppm.

-

The remaining two sets of equivalent methylene carbons, C2/C6 and C3/C5 , will be closely spaced. The C3/C5 pair is slightly further from the ester group and is expected around 30-35 ppm. The C2/C6 pair is adjacent to C1 and also allylic to the double bond, placing it in a similar but distinct environment, predicted around 25-30 ppm.[7]

-

Finally, the terminal methyl carbon of the ethyl group, C10 , is the most shielded carbon in the molecule, appearing at a characteristic value of ~14 ppm.[11]

-

The diagram below correlates the molecular structure to the expected spectral regions.

Figure 3: Correlation of structural features to ¹³C NMR chemical shift regions.

Conclusion

The ¹³C NMR spectrum provides a definitive fingerprint for the carbon framework of this compound. Through a systematic analysis of chemical shifts based on established principles of substituent effects and hybridization, each carbon in the molecule can be confidently assigned. The combination of a carbonyl signal, two distinct sp² signals, an oxygen-bound sp³ signal, and four unique aliphatic signals confirms the proposed structure. This guide provides the necessary framework, from experimental execution to spectral interpretation, for researchers to confidently utilize ¹³C NMR for the structural verification of this and related substituted cyclohexanes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. sc.edu [sc.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. benchchem.com [benchchem.com]

- 10. epfl.ch [epfl.ch]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-methylenecyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the mass spectrometry of Ethyl 4-methylenecyclohexanecarboxylate, a compound of interest in various chemical and pharmaceutical research domains. By delving into the principles of its fragmentation under electron ionization, this document serves as a valuable resource for structural elucidation, impurity profiling, and metabolic studies.

Introduction: The Significance of Mass Spectrometry in Structural Analysis

Mass spectrometry is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of drug development and chemical research, it is a cornerstone for confirming molecular identity, quantifying analytes, and identifying unknown substances. This guide will focus on the electron ionization mass spectrometry (EI-MS) of this compound, a technique that induces reproducible fragmentation patterns, offering a molecular fingerprint for the analyte.

This compound (C₁₀H₁₆O₂) has a molecular weight of 168.23 g/mol .[1][2] Its structure, featuring an ethyl ester and a methylenecyclohexane ring, presents a unique fragmentation puzzle that this guide will systematically unravel.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•) at m/z 168. This molecular ion is often unstable and undergoes a series of fragmentation reactions to yield more stable charged fragments.

References

A Technical Guide to the Infrared Spectroscopy of Ethyl 4-Methylenecyclohexanecarboxylate

Abstract

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] This guide provides an in-depth analysis of Ethyl 4-methylenecyclohexanecarboxylate, a molecule featuring a key combination of ester and exocyclic alkene functional groups. We will explore the theoretical basis for its vibrational spectrum, present a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) data, and conduct a detailed interpretation of the resulting spectrum. This document is intended for researchers and professionals in organic synthesis and drug development who rely on spectroscopic methods for routine structural verification and quality control.

Introduction: The Molecular Subject

This compound is a bifunctional organic compound of interest in synthetic chemistry. Its structure, comprising a cyclohexane ring substituted with both an ethyl ester and an exocyclic methylene group, presents a distinct set of vibrational modes. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence and integrity of these crucial functional groups, making it a primary tool in the characterization of this and related molecules. The accuracy of an IR spectral analysis hinges on a foundational understanding of how specific bonds within the molecule interact with infrared radiation, leading to characteristic absorption bands.

Structural Features and Predicted Vibrational Modes

The primary utility of IR spectroscopy lies in its ability to identify functional groups, each of which has a characteristic absorption frequency. In this compound, we anticipate distinct signals from four key regions of the molecule.

Key Molecular Components for IR Analysis:

-

Ester Group (-COOEt): This group is defined by a strong carbonyl (C=O) bond and two carbon-oxygen (C-O) single bonds, all of which are IR active.

-

Exocyclic Methylene Group (=CH₂): The carbon-carbon double bond (C=C) and the associated sp²-hybridized C-H bonds provide highly diagnostic absorption bands.

-

Cyclohexane Ring (C₆H₁₀): The saturated ring structure will be evident from its sp³-hybridized C-H stretching and bending vibrations.

-

Ethyl Group (-CH₂CH₃): The terminal alkyl group contributes additional sp³ C-H stretching and bending modes.

The molecular structure and its key functional groups are illustrated below.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a high-fidelity IR spectrum requires meticulous sample preparation and instrument setup. For a liquid sample like this compound, a transmission or Attenuated Total Reflectance (ATR) measurement is standard.[2] The following protocol outlines a reliable method using a modern FTIR spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer, capable of scanning the mid-IR range (4000–400 cm⁻¹).

Sample Preparation (Neat Liquid Film):

-

Plate Selection: Use two polished infrared-transparent salt plates (e.g., NaCl or KBr). Ensure the plates are clean, dry, and free from scratches. Handle them only by the edges to avoid contamination.

-

Sample Application: Place a single drop of this compound onto the center of one plate.[3]

-

Film Formation: Gently place the second plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[3] The goal is to create a film thin enough to allow sufficient light transmission, avoiding saturated (flat-topped) absorption bands.

-

Mounting: Place the assembled plates into the spectrometer's sample holder.

Data Acquisition:

-

Background Scan: Before running the sample, a background spectrum must be acquired with no sample in the beam path. This critical step measures the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.[1][4]

-

Instrument Parameters:

-

Sample Scan: Acquire the spectrum of the prepared sample.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Spectral Interpretation and Analysis

The resulting IR spectrum should be analyzed systematically by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Caption: General workflow for FTIR spectroscopic analysis.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the most diagnostic stretching vibrations.

-

C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):

-

=C-H Stretch (sp²): A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3080-3050 cm⁻¹ .[6][7] This is a clear indicator of the hydrogen atoms on the exocyclic double bond.

-

-C-H Stretch (sp³): Multiple strong, sharp peaks will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7][8][9] These arise from the C-H bonds of the cyclohexane ring and the ethyl group.

-

-

C=O Carbonyl Stretching (1750 cm⁻¹ - 1735 cm⁻¹):

-

C=C Alkene Stretching (1680 cm⁻¹ - 1640 cm⁻¹):

-

The exocyclic C=C double bond will give rise to a medium-to-weak absorption band in the 1650 cm⁻¹ region.[9] Its intensity can be variable for non-conjugated alkenes.

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

-

C-H Bending (1470 cm⁻¹ - 1365 cm⁻¹):

-

C-O Ester Stretching (1300 cm⁻¹ - 1000 cm⁻¹):

-

Esters exhibit two characteristic C-O stretching bands. These strong absorptions are due to the C(=O)-O and the O-C₂H₅ bonds. Expect two distinct, strong bands in the 1300-1000 cm⁻¹ range.[11]

-

-

=C-H Bending (Out-of-Plane) (~900 cm⁻¹):

-

A strong and characteristic out-of-plane (OOP) bending vibration for the =CH₂ group is expected. This band, often found around 890 cm⁻¹ , is a highly reliable indicator for a disubstituted geminal alkene (an exocyclic methylene).

-

Summary of Key Absorption Bands

The expected IR absorption data for this compound is summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3070 | Medium | =C-H Stretch | Exocyclic Methylene (=CH₂) |

| 2950 - 2850 | Strong, Sharp | -C-H Stretch | Cyclohexane Ring & Ethyl Group (CH₂, CH₃) |

| 1740 | Very Strong, Sharp | C=O Stretch | Aliphatic Ester |

| ~1650 | Medium-Weak | C=C Stretch | Exocyclic Alkene |

| ~1450 | Medium | CH₂ Scissor Bend | Cyclohexane Ring & Ethyl Group |

| ~1375 | Medium | CH₃ Symmetric Bend | Ethyl Group |

| 1250 - 1050 | Strong (two bands) | C-O Stretch | Ester Linkage |

| ~890 | Strong, Sharp | =C-H OOP Bend | Exocyclic Methylene (=CH₂) |

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with distinctive alkene signals (=C-H stretch above 3000 cm⁻¹ and a strong out-of-plane bend near 890 cm⁻¹), confirms the integrity of the core functional groups. The complex pattern of sp³ C-H and C-O stretches further corroborates the overall structure. This guide demonstrates that FTIR spectroscopy is a powerful, efficient, and reliable tool for the structural verification of multifunctional compounds in a research and development setting.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-methylenecyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 4-methylenecyclohexanecarboxylate, a valuable intermediate in organic synthesis. The document is structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application in research and development. This guide is intended to be a living document, reflecting the best available knowledge and empowering researchers to confidently work with this compound.

Introduction

This compound (CAS No. 145576-28-9) is a cyclic ester with a reactive exocyclic double bond, making it a versatile building block in the synthesis of more complex molecular architectures.[1] Its unique structural features offer potential for diverse applications, including the development of novel therapeutic agents and advanced materials. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and purification to storage and handling. This guide aims to provide a detailed compilation of these properties, alongside the experimental protocols for their determination, ensuring both scientific rigor and practical utility.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. Herein, we present the core properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 214.19 °C at 760 mmHg; 47 °C at 0.7 mmHg | [3][4] |

| Density | Data not available | |

| Refractive Index | Data not available |

Experimental Determination of Physical Properties

The following section details the standardized, self-validating protocols for determining the key physical properties of liquid organic compounds like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's volatility and purity.[5] The Thiele tube method is a microscale technique that offers accuracy with minimal sample usage.[6]

Methodology:

-

Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm. The design of the tube ensures uniform heat distribution through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed, and then the heat source is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: The process should be repeated to ensure reproducibility. The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.

Caption: Workflow for Boiling Point Determination.

Density Measurement (Pycnometer Method)

Density is a fundamental physical property that relates a substance's mass to its volume. The pycnometer method provides a highly accurate means of determining the density of a liquid.[7]

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube) is accurately weighed (m₁).

-

Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C). The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped away. The filled pycnometer is then weighed (m₂).

-

Filling with Sample: The pycnometer is emptied, thoroughly dried, and filled with this compound at the same temperature. The filled pycnometer is weighed again (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_reference

-

Validation: The measurement is performed in triplicate to ensure accuracy and precision. The temperature must be kept constant throughout the experiment as density is temperature-dependent.

Caption: Workflow for Density Measurement.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property useful for identification and purity assessment.[8]

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Validation: The prism should be cleaned with a suitable solvent (e.g., ethanol) and dried before and after each measurement to prevent cross-contamination.[9]

References

- 1. This compound | 145576-28-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 145576-28-9 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. matmake.com [matmake.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 4-methylenecyclohexanecarboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the cyclohexane scaffold remains a privileged motif. Its conformational rigidity and three-dimensional character offer a powerful platform for the design of novel therapeutic agents that can effectively probe complex biological targets. Ethyl 4-methylenecyclohexanecarboxylate, a derivative of this important carbocycle, represents a versatile building block with significant potential for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic ester characterized by a cyclohexane ring bearing an exocyclic methylene group at the 4-position and an ethyl carboxylate group.

| Property | Value | Reference |

| CAS Number | 145576-28-9 | [1](--INVALID-LINK--) |

| Molecular Formula | C10H16O2 | [1](--INVALID-LINK--) |

| Molecular Weight | 168.23 g/mol | [1](--INVALID-LINK--) |

| Boiling Point | 47°C at 0.7 mmHg | [1](--INVALID-LINK--) |